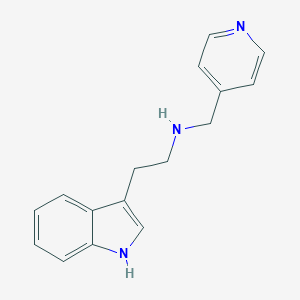
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine, also known as 4-IEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of tryptamine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been found to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been shown to activate dopamine D2 receptors, which are implicated in the regulation of reward and motivation.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been found to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been found to enhance neuroplasticity, which is the brain's ability to adapt and change in response to new experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of the compound on specific pathways without affecting other systems in the brain. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has a relatively low toxicity profile, making it a safe compound for use in animal studies.
However, one of the limitations of using 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. Additionally, the compound has a relatively short half-life, which can make it challenging to maintain stable levels in the bloodstream over extended periods.
Direcciones Futuras
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine. One area of interest is the development of novel antidepressant and anxiolytic drugs based on the compound's pharmacological activities. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine and its effects on various neurotransmitter systems in the brain. Finally, the use of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine as a tool for studying neuroplasticity and brain function in animal models holds great potential for advancing our understanding of the brain and its role in behavior and cognition.
Conclusion
In conclusion, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine is a promising compound with potential therapeutic applications in various fields of scientific research. The compound's pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine and its role in the development of novel drugs and therapies.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine involves the reaction of indole-3-acetaldehyde with pyridine-4-methylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization or chromatography methods. The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been reported in various scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to exhibit a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor agonism, and inhibition of monoamine oxidase enzymes. These activities make 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine a promising candidate for the development of novel antidepressant, anxiolytic, and antipsychotic drugs.
Propiedades
Fórmula molecular |
C16H17N3 |
|---|---|
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H17N3/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13/h1-6,8-9,12,18-19H,7,10-11H2 |
Clave InChI |
RHFWDNPLXMRBPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)



![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
![(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275927.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275938.png)
![3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275941.png)
![3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275942.png)
![2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B275943.png)